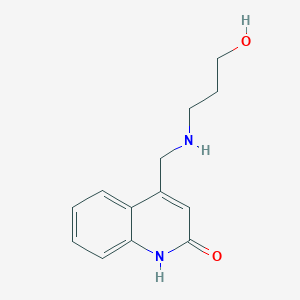

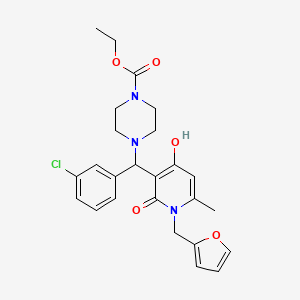

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinolin-2-ol derivatives, including structures similar to "4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol," involves complex organic reactions. For instance, 2-hydroxypyrano[3,2-c]quinolin-5-ones can be synthesized from 4-hydroxyquinolin-2(1H)-ones through a tandem Knoevenagel condensation and Michael-type addition, highlighting the intricate steps involved in creating quinolin-2-ol derivatives (Ye et al., 1999).

Molecular Structure Analysis

The molecular structure of quinolin-2-ol derivatives plays a crucial role in their chemical behavior and potential applications. Techniques such as NMR spectroscopy and X-ray crystallography are often employed to elucidate these structures. For example, the synthesis and structural elucidation of pyrimido[5,4-c]quinoline-4(3H)-one derivatives demonstrate the use of 1D and 2D NMR spectroscopy for structure analysis (Ai et al., 2010).

Chemical Reactions and Properties

Quinolin-2-ol derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For instance, they can act as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, enabling the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. These compounds, especially those with polar substituents like hydroxyl, methoxy, amino, and nitro groups, effectively adsorb on metallic surfaces. They form stable chelating complexes through coordination bonding, providing significant protection against metallic corrosion. This attribute underscores their potential in developing advanced materials for corrosion inhibition (C. Verma, M. Quraishi, E. Ebenso, 2020).

Immune Response Modifiers

The non-nucleoside imidazoquinolinamines class, including analogs of imiquimod, demonstrates the capability to activate the immune system via localized induction of cytokines such as IFN-α, -β, and various interleukins. Although the exact mechanisms remain to be fully understood, these compounds have shown promise in treating various cutaneous diseases due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities (T. Syed, 2001).

Neuroprotection

The metabolism of tryptophan through the kynurenine pathway, involving quinolinic acid as an N-methyl-d-aspartate receptor agonist and kynurenic acid as an antagonist, has been studied for its neuroprotective and neurotoxic roles. The balance between these metabolites is considered critical in neurological disorders. Modulating this pathway to reduce neurotoxic quinolinic acid and increase neuroprotective kynurenic acid levels presents a novel target for therapeutic intervention in neurodegenerative diseases (E. Vámos, Á. Párdutz, P. Klivényi, J. Toldi, L. Vécsei, 2009).

Antimicrobial and Anticancer Agents

Quinoline derivatives have been widely studied for their antimicrobial and anticancer properties. The therapeutic significance of quinolines, including their roles as agents of choice in treating various ailments such as cancer and malaria, is well-documented. Furthermore, they exhibit a broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities, making them crucial in the development of new chemotherapeutic agents (S. M. A. Hussaini, 2016).

Future Directions

The future directions for “4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol” and similar compounds involve further exploration of their synthesis methods and potential biological and pharmaceutical applications . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

properties

IUPAC Name |

4-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-7-3-6-14-9-10-8-13(17)15-12-5-2-1-4-11(10)12/h1-2,4-5,8,14,16H,3,6-7,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYAUFOGOOURMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CNCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)